

Physicochemical Properties of 3-Ethyl-2,6-dimethyloctane: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,6-dimethyloctane**

Cat. No.: **B14539741**

[Get Quote](#)

This guide provides a detailed examination of the boiling and melting points of the branched alkane **3-Ethyl-2,6-dimethyloctane**. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from a closely related isomer, 3-Ethyl-2,7-dimethyloctane, as a reliable estimate. For comparative purposes, data for the straight-chain isomer, n-dodecane, is also presented. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the fundamental physical properties of long-chain alkanes.

Data on Physicochemical Properties

The boiling and melting points are critical physical constants that provide insight into the intermolecular forces and molecular structure of a compound. For alkanes, these properties are primarily influenced by molecular weight and the degree of branching. Increased branching generally leads to a lower boiling point due to a reduction in the surface area available for London dispersion forces.

While specific experimental values for **3-Ethyl-2,6-dimethyloctane** are not readily available in public databases^{[1][2]}, the properties of its structural isomer, 3-Ethyl-2,7-dimethyloctane, serve as a close approximation.

Compound	IUPAC Name	CAS Number	Molecular Formula	Boiling Point (°C)	Melting Point (°C)
Isomer	3-Ethyl-2,7-dimethyloctan	62183-55-5	C ₁₂ H ₂₆	196[3][4]	-50.8
Approximate n					(estimate)[3][4]
Straight-Chain Analog	n-Dodecane	112-40-3	C ₁₂ H ₂₆	216.3[5]	-9.6[5][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical analysis for identifying substances and assessing their purity. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7] The apparatus utilizes a specialized glass tube designed to allow for uniform heating of a liquid bath (typically mineral oil) through convection currents.[7][8]

Apparatus:

- Thiele Tube
- Thermometer (-10°C to 250°C)
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid sample (approx. 0.5 mL)

- Mineral oil

Procedure:

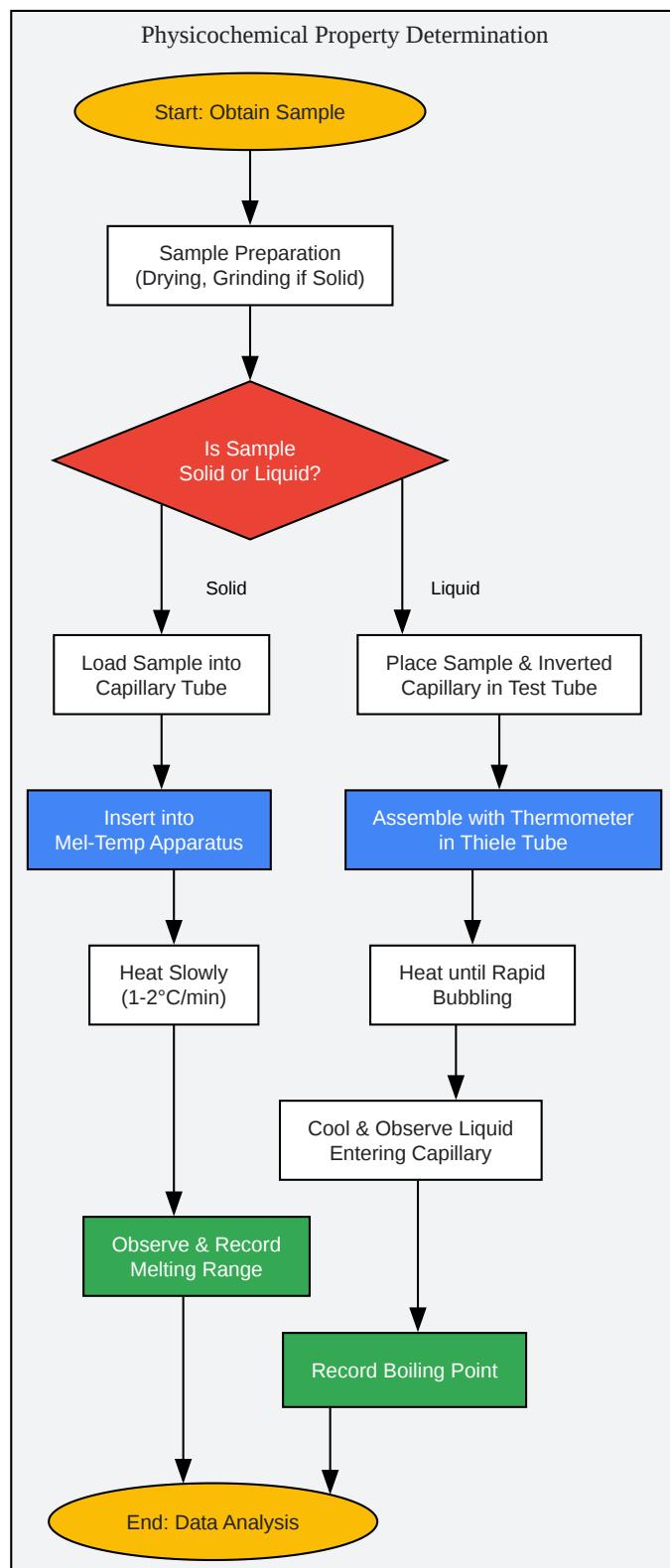
- A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- This assembly is then placed into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.[\[9\]](#)
- The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[\[9\]](#)[\[10\]](#) This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[\[7\]](#)[\[11\]](#)

Determination of Melting Point (Mel-Temp Apparatus)

For solid compounds, the melting point is a sharp temperature range over which the substance transitions from a solid to a liquid. A Mel-Temp apparatus or a similar device provides a controlled method for this determination using a heated metal block.[\[12\]](#)[\[13\]](#)

Apparatus:

- Mel-Temp apparatus or similar melting point device
- Capillary tubes (open at one end)


- Solid sample
- Mortar and pestle (if sample is crystalline)

Procedure:

- A small amount of the dry, finely powdered solid sample is introduced into the open end of a capillary tube.
- The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, to a height of about 2-3 mm.[12][14]
- The prepared capillary tube is inserted into the heating block of the Mel-Temp apparatus.
- If the approximate melting point is unknown, a rapid preliminary heating is performed to get an estimated range.[13][14] The apparatus is then allowed to cool.
- For an accurate measurement, the sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12][13]
- The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[13][15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]

Experimental Workflow Visualization

The logical flow for the experimental determination of the boiling and melting points of a chemical compound like **3-Ethyl-2,6-dimethyloctane** can be visualized as follows. This workflow outlines the key steps from sample preparation to final data recording.

[Click to download full resolution via product page](#)**Workflow for Determining Physical Properties.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,6-dimethyloctane | C12H26 | CID 17946459 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,6-dimethyloctane [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 6. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. chymist.com [chymist.com]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Ethyl-2,6-dimethyloctane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14539741#3-ethyl-2-6-dimethyloctane-boiling-point-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com